

Fmoc-L-Dap(Pentynoyl)-OH CAS number and molecular weight

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Compound of Interest

Compound Name: Fmoc-L-Dap(Pentynoyl)-OH

Cat. No.: B2941134

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In-Depth Technical Guide: Fmoc-L-Dap(Pentynoyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-L-Dap(Pentynoyl)-OH**, a key building block in modern peptide chemistry and bioconjugation. Below, you will find its core properties, detailed experimental protocols for its application, and a discussion of its role in the synthesis of modified peptides for research and drug development.

Core Properties of Fmoc-L-Dap(Pentynoyl)-OH

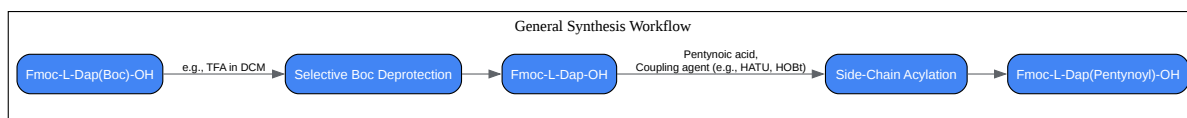
Fmoc-L-Dap(Pentynoyl)-OH is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). It is protected at the α -amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis (SPPS). The side-chain amino group is acylated with pentynoic acid, introducing a terminal alkyne functionality. This alkyne group is a versatile handle for post-synthetic modifications via "click chemistry."

Property	Value	Reference
CAS Number	2250436-47-4	[1][2]
Molecular Formula	C ₂₃ H ₂₂ N ₂ O ₅	[1]
Molecular Weight	406.43 g/mol	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMF, DMSO, and NMP	
Primary Application	Introduction of a terminal alkyne into a peptide sequence	[1]

Synthesis of Fmoc-L-Dap(Pentynoyl)-OH

A detailed, publicly available, step-by-step synthesis protocol for **Fmoc-L-Dap(Pentynoyl)-OH** is not readily found in the scientific literature. However, its synthesis can be conceptualized based on established methods for the selective modification of amino acids. The general strategy involves the acylation of the side-chain amino group of a suitably protected L-2,3-diaminopropionic acid derivative with pentynoic acid.

A plausible synthetic route is outlined below. This should be considered a general workflow, and optimization of reaction conditions would be necessary.



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Caption: A generalized workflow for the synthesis of **Fmoc-L-Dap(Pentynoyl)-OH**.

Experimental Protocols

The primary application of **Fmoc-L-Dap(Pentynoyl)-OH** is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), followed by modification of the alkyne side chain via click chemistry.

Protocol 1: Incorporation of Fmoc-L-Dap(Pentynoyl)-OH into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing an **Fmoc-L-Dap(Pentynoyl)-OH** residue.

Materials:

- Rink Amide resin (or other suitable solid support)
- Fmoc-protected amino acids (including **Fmoc-L-Dap(Pentynoyl)-OH**)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain the solution.
 - Treat the resin again with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the desired Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
 - Add a coupling reagent such as a mixture of DIC (3 eq.) and OxymaPure® (3 eq.).
 - Pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
- Washing: Wash the resin with DMF (3 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of **Fmoc-L-Dap(Pentynoyl)-OH**, use it as the Fmoc-amino acid in step 3.
- Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Peptide

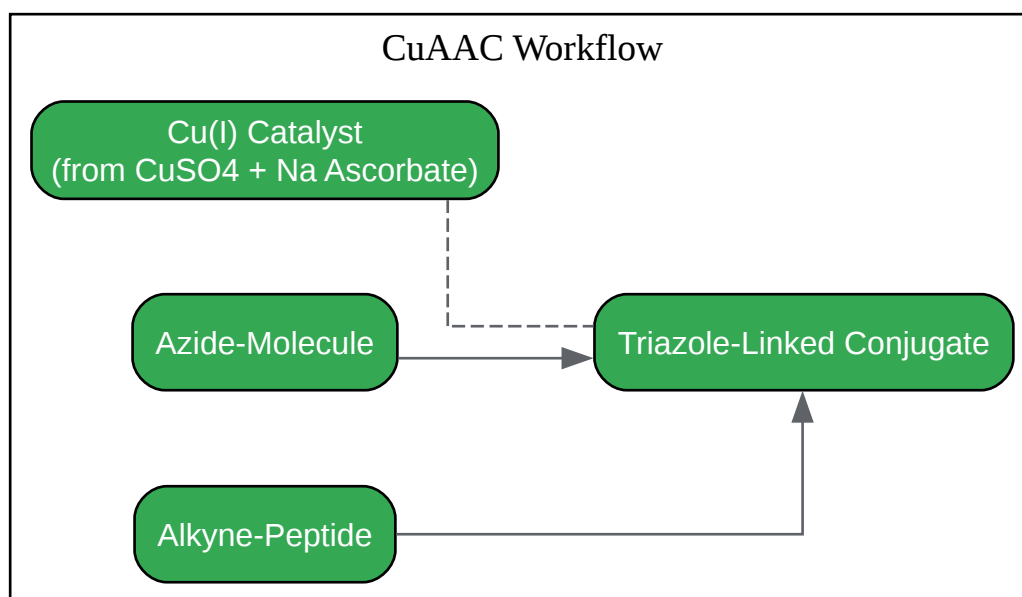
This protocol describes the "clicking" of an azide-containing molecule onto the pentynoyl side chain of the synthesized peptide.

Materials:

- Alkyne-modified peptide
- Azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

- Dissolve the alkyne-modified peptide in a suitable buffer (e.g., PBS).
- Add the azide-containing molecule (typically 1.5-2 equivalents relative to the peptide).
- Prepare a fresh stock solution of the catalyst premix:
 - Mix CuSO_4 and THPTA in a 1:5 molar ratio in water.
- Add the CuSO_4 /THPTA solution to the peptide/azide mixture to a final copper concentration of 50-100 μM .
- Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
- Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
- Upon completion, the modified peptide can be purified by RP-HPLC.



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Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

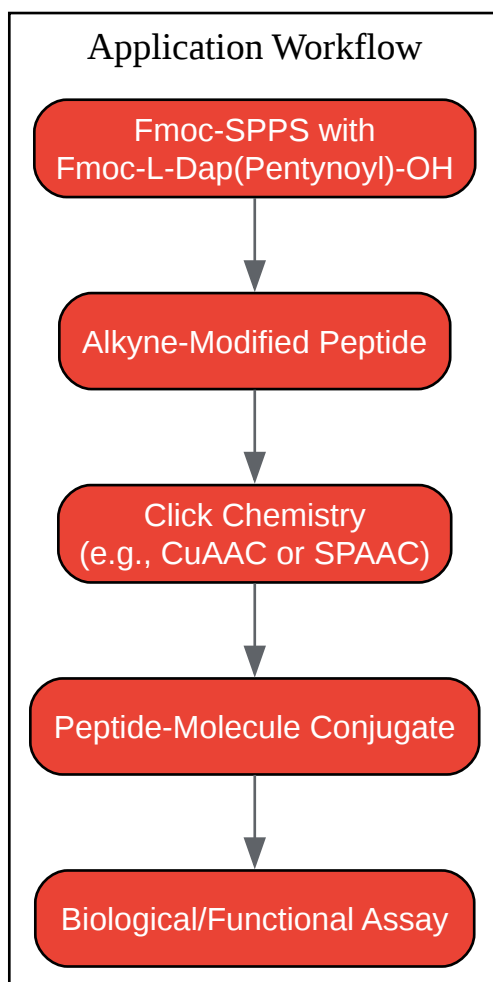
Signaling Pathways and Biological Applications

Currently, there is no publicly available scientific literature describing the direct involvement of **Fmoc-L-Dap(Pentynoyl)-OH** or peptides derivatized with it in specific cellular signaling pathways. The primary role of this compound is as a chemical tool to enable the site-specific modification of peptides. The biological activity of the resulting conjugate is determined by the nature of the peptide and the attached molecule.

For example, a peptide containing L-Dap(Pentynoyl)-OH could be conjugated to:

- A fluorescent dye: for use in cellular imaging and tracking studies to understand peptide localization and uptake.
- A cytotoxic drug: to create a peptide-drug conjugate for targeted cancer therapy.
- A polyethylene glycol (PEG) chain: to improve the pharmacokinetic properties of a therapeutic peptide.
- Another peptide: to create branched or cyclic peptides with constrained conformations and potentially enhanced biological activity.

The experimental workflow for such an application is depicted below.



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Caption: A typical experimental workflow for the use of **Fmoc-L-Dap(Pentynoyl)-OH**.

In conclusion, **Fmoc-L-Dap(Pentynoyl)-OH** is a valuable reagent for chemical biologists and drug development professionals. Its utility lies in providing a straightforward method for introducing an alkyne handle into peptides, which can then be used for a wide range of bioconjugation applications. While direct involvement in signaling pathways has not been reported, the conjugates enabled by this building block are instrumental in studying and modulating such pathways.

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References

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